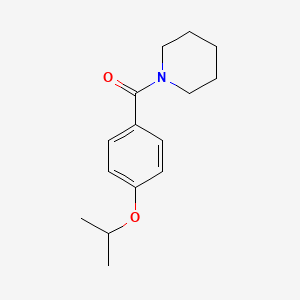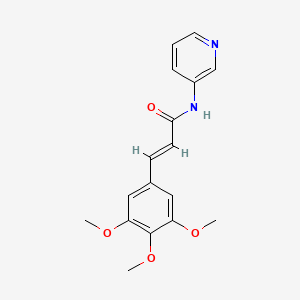
1-(2-biphenylylcarbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-biphenylylcarbonyl)pyrrolidine, commonly known as BPCP, is a chemical compound that has gained significant attention in the field of scientific research. BPCP is a pyrrolidine-based molecule that has been studied for its potential use in various applications, including drug development, as a chemical probe, and as a tool in biochemical research.
Mechanism of Action
BPCP works by binding to the active site of enzymes, inhibiting their activity. It has been shown to be particularly effective in inhibiting the activity of proteases, which are enzymes involved in the breakdown of proteins. BPCP has also been shown to inhibit the activity of other enzymes, including kinases and phosphatases.
Biochemical and Physiological Effects:
BPCP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit tumor growth in animal models, suggesting its potential use in cancer treatment. BPCP has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, BPCP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPCP is its specificity for certain enzymes, making it a useful tool for studying enzyme activity. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of BPCP is that it may not be effective against all enzymes, and its effectiveness can vary depending on the specific enzyme being targeted.
Future Directions
There are several future directions for the study of BPCP. One area of focus is the development of new derivatives of BPCP that may have improved properties, such as increased specificity or potency. Another area of focus is the study of BPCP in combination with other drugs, to determine if it may have synergistic effects. Additionally, the potential use of BPCP in the treatment of specific diseases, such as cancer and neurodegenerative diseases, is an area of ongoing research.
In conclusion, BPCP is a pyrrolidine-based molecule that has gained significant attention in the field of scientific research. Its unique properties make it a useful tool for studying enzyme activity and protein-protein interactions, as well as a potential treatment for a range of diseases. Ongoing research is focused on developing new derivatives of BPCP, studying its use in combination with other drugs, and exploring its potential use in the treatment of specific diseases.
Synthesis Methods
BPCP can be synthesized using a variety of methods, including the reaction of 2-biphenylcarboxylic acid with pyrrolidine in the presence of a catalyst. Other methods include the reaction of 2-biphenylcarboxaldehyde with pyrrolidine, followed by reduction, or the reaction of 2-biphenylcarboxylic acid with a pyrrolidine derivative, such as N-methylpyrrolidine.
Scientific Research Applications
BPCP has been widely used in scientific research due to its unique properties. It has been used as a chemical probe to study the activity of enzymes, such as proteases, and as a tool in biochemical research to study protein-protein interactions. BPCP has also been studied for its potential use in drug development, particularly for the treatment of cancer and other diseases.
properties
IUPAC Name |
(2-phenylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-12-6-7-13-18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWNLFVAGHVRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenylylcarbonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)




![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)



![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)

![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)